molecular formula C5H8NO3- B1230927 5-amino-2-oxopentanoate

5-amino-2-oxopentanoate

Cat. No. B1230927
M. Wt: 130.12 g/mol
InChI Key: BWHGMFYTDQEALD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-2-oxopentanoate is a 2-oxo monocarboxylic acid anion. It derives from a valerate. It is a conjugate base of a 5-amino-2-oxopentanoic acid.

Scientific Research Applications

  • Biosynthesis Precursor : 5-Amino-4-oxopentanoic acid (5-aminolevulinic acid) is a key precursor in the biosynthesis of biologically active porphyrins such as chlorophyll, bacteriochlorophyll, and heme. These are central to various biological processes, including photosynthesis, oxygen transport, and electron transport. A synthetic scheme to prepare any isotopomer of 5-aminolevulinic acid in high yield has been developed (Shrestha‐Dawadi & Lugtenburg, 2003).

  • Analytical Method Development : A sensitive method for determining S- and R-3-methyl-2-oxopentanoate enantiomers in human plasma, suitable for isotope enrichment analysis, has been described. This method is critical for understanding the metabolic pathways of related compounds in various health conditions (Schadewaldt, Wendel, & Hammen, 1996).

  • Photodynamic Therapy : 5-Aminolaevulinic acid (ALA) and its derivatives, including 5-amino-4-oxopentanoate, have been used in photodynamic therapy (PDT) for the treatment of actinic keratosis and other neoplastic skin diseases. A study compared a new gel formulation of ALA with established treatments, demonstrating its potential in dermatological applications (Dirschka et al., 2012).

  • Pancreatic Islet Metabolism : The metabolism of 4-methyl-2-oxopentanoate in rat pancreatic islets has been studied, revealing its role in stimulating islet-cell respiration, ketone-body formation, and biosynthetic activity. This provides insights into metabolic processes in pancreatic cells (Hutton, Sener, & Malaisse, 1979).

  • Chemical Synthesis : Various methods for the synthesis of 5-amino-4-oxopentanoic acid and its hydrochloride have been developed, showcasing its chemical versatility and applications in synthesizing related compounds (Yuan, 2006); (Konarev, Lukyanets, & Negrimovskii, 2007).

  • Protease Assay Development : A chromogenic amino acid derived from 5-amino-4-oxopentanoic acid has been used to develop a selective assay for HIV-protease, highlighting its utility in biomedical research and drug development (Badalassi, Nguyen, Crotti, & Reymond, 2002).

  • Radiotracer Synthesis : The compound has been utilized in the synthesis of precursors for PET radiotracers, demonstrating its application in diagnostic imaging and cancer research (Liu et al., 2017).

  • Enzyme Inhibition Study : Ethyl 2-N-acetyl-3-5-diphenyl-5-oxo-pentanoate, a derivative of 5-amino-2-oxopentanoate, has been synthesized and tested for inhibitory activity against the enzyme acetylcholinesterase, indicating its potential in enzyme inhibition studies (Líns et al., 2015).

properties

Product Name

5-amino-2-oxopentanoate

Molecular Formula

C5H8NO3-

Molecular Weight

130.12 g/mol

IUPAC Name

5-amino-2-oxopentanoate

InChI

InChI=1S/C5H9NO3/c6-3-1-2-4(7)5(8)9/h1-3,6H2,(H,8,9)/p-1

InChI Key

BWHGMFYTDQEALD-UHFFFAOYSA-M

SMILES

C(CC(=O)C(=O)[O-])CN

Canonical SMILES

C(CC(=O)C(=O)[O-])CN

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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